molecular formula C10H11ClN2 B2414623 1H-Indole-1-ethanamine, 5-chloro- CAS No. 169674-88-8

1H-Indole-1-ethanamine, 5-chloro-

Cat. No.: B2414623
CAS No.: 169674-88-8
M. Wt: 194.66
InChI Key: LYEMDBHRTLIDHR-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanamine, 5-chloro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom at the 5-position of the indole ring enhances its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanamine, 5-chloro- can be synthesized through various methods. One common approach involves the reaction of 1H-indole-5-ylamine with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol in ethanol under reflux conditions . Another method includes the use of palladium(II) acetate and a bidentate ligand under reflux in toluene/acetonitrile .

Industrial Production Methods: Industrial production of 1H-Indole-1-ethanamine, 5-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanamine, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-chloroindol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEMDBHRTLIDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-88-8
Record name 2-(5-chloro-1H-indol-1-yl)ethan-1-amine
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